5-Nitrobenzotriazole
Overview
Description
5-Nitrobenzotriazole is a heterocyclic compound with the chemical formula C6H4N4O2. It is a derivative of benzotriazole, where a nitro group is substituted at the 5-position of the benzene ring. This compound is known for its stability and versatility, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that nitro derivatives of benzazoles, which include 5-nitrobenzotriazole, have found wide applications in various branches of medicine, technology, and agriculture .
Mode of Action
The mode of action of this compound involves electrophilic nitration, a much-used and convenient method for the preparation of nitrobenzazoles . The nitration of benzazoles is a complex process in which the experimental conditions can modify the product orientation .
Biochemical Pathways
The existence of an annelated benzene ring in the benzazole molecule influences much of its ability for electrophilic substitution .
Result of Action
Nitro derivatives of benzazoles have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators .
Biochemical Analysis
Biochemical Properties
5-Nitrobenzotriazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For instance, this compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to the inhibition of their catalytic activity, thereby affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of various signaling molecules, leading to alterations in cell function. For example, it can inhibit the activity of protein kinases, which are essential for the phosphorylation of target proteins involved in cell signaling. This inhibition can result in the disruption of normal cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to the inhibition or activation of these biomolecules, thereby affecting their function. For instance, this compound can bind to the active site of enzymes, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound. Additionally, the stability of this compound can be affected by various factors, such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects, including toxicity and damage to various organs. For instance, high doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models. These effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its reduction to 5-aminobenzotriazole, which can further undergo various metabolic transformations. The reduction of this compound is catalyzed by enzymes such as nitroreductases, which are present in various tissues. These metabolic transformations can influence the overall biological activity of this compound and its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound to specific compartments can be mediated by targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzotriazole typically involves the nitration of benzotriazole. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced into the benzene ring of benzotriazole .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobenzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 5-Aminobenzotriazole.
Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of benzotriazole.
Scientific Research Applications
5-Nitrobenzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological tool.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in metalworking
Comparison with Similar Compounds
Benzotriazole: The parent compound without the nitro group.
5-Aminobenzotriazole: The reduced form of 5-Nitrobenzotriazole.
Benzimidazole: Another heterocyclic compound with similar structural features
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs .
Properties
IUPAC Name |
5-nitro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCDQWRMYHJTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Record name | 5-NITROBENZOTRIAZOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2062329 | |
Record name | 5-Nitrobenzotriazole | |
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Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-nitrobenzotriazol appears as a solid or liquid. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. | |
Record name | 5-NITROBENZOTRIAZOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2338-12-7 | |
Record name | 5-NITROBENZOTRIAZOL | |
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Record name | 5-Nitrobenzotriazole | |
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Record name | 1H-Benzotriazole, 6-nitro- | |
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Record name | 5-Nitrobenzotriazole | |
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Record name | 5-Nitrobenzotriazole | |
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Record name | 1H-Benzotriazole, 6-nitro- | |
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Record name | 5-Nitrobenzotriazole | |
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Record name | 5-nitrobenzotriazole | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 5-Nitrobenzotriazole?
A1: this compound has the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol []. Spectroscopic studies, including nitrogen chemical shifts and ab initio Gauge Invariant Atomic Orbitals - Coupled-Perturbed Hartree-Fock (GIAO-CPHF) calculations, have been used to characterize its structure and tautomeric behavior [].
Q2: How is this compound used in the synthesis of other compounds?
A2: this compound serves as a versatile building block in organic synthesis. It can be alkylated to create various alkyl-aminobenzotriazoles, which are then used to synthesize N-benzotriazolylureas and N-benzotriazoylthioureas [, ]. Additionally, it reacts with 2-chlorophenyl phosphorodichloridate to form reagents used in the preparation of dinucleoside phosphates, including the anticodon triplet of yeast tRNALys [, ].
Q3: Can this compound be used for the formation of interribonucleoside phosphate bonds?
A3: Yes, reacting this compound with 2-chlorophenyl phosphorodichloridate generates a reagent capable of forming interribonucleoside phosphate bonds. This reagent facilitates the synthesis of dinucleoside phosphates by reacting sequentially with protected ribonucleosides with free 3'-OH and 5'-OH groups [, ].
Q4: What is the role of this compound in anti-inflammatory research?
A4: Research has explored the potential of this compound derivatives as anti-inflammatory agents [, ]. For example, 1-cinnamoyl-5-nitrobenzotriazole, synthesized by reacting this compound with cinnamoyl chloride, exhibits notable anti-inflammatory activity [].
Q5: Has this compound shown any anti-leukemic activity?
A5: While some benzimidazole derivatives have shown anti-leukemic activity, this compound itself did not demonstrate any significant effects against transplanted lymphoid leukemia (Ak 4) in mice during screening studies [].
Q6: How does the introduction of substituents affect the properties of benzotriazole derivatives?
A6: Substituents significantly influence the properties of benzotriazole derivatives. For instance, in corrosion studies, the inhibition efficiency of benzotriazole derivatives on aluminum corrosion in hydrochloric acid followed the order: this compound > 5-methyl benzotriazole > 5-chloro benzotriazole > benzotriazole []. This difference in activity is attributed to the varying influence of substituents on the electron density and adsorption characteristics of the molecules [].
Q7: What is known about the corrosion inhibition properties of this compound?
A7: this compound acts as a cathodic inhibitor for aluminum corrosion in hydrochloric acid []. Its effectiveness is attributed to adsorption onto the metal surface, which is influenced by the molecule's total negative charge []. The adsorption process can be characterized by parameters like the free energy of adsorption (ΔGads) and the equilibrium constant (Kads) [].
Q8: What research has been conducted on the oxidative C-N coupling reactions involving this compound?
A8: Studies have investigated the oxidative C-N coupling reactions of this compound with cyclic ethers []. Utilizing oxidizing agents like nitrosyl tetrafluoroborate or 2,3-dichloro-5,6-dicyanobenzoquinone, these reactions lead to the formation of novel C-N coupled products [].
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